molecular formula C22H24N2O6 B613591 Fmoc-a-amino-D-Gly(Boc)-OH CAS No. 306773-83-1

Fmoc-a-amino-D-Gly(Boc)-OH

Cat. No. B613591
M. Wt: 412.44
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-a-amino-D-Gly(Boc)-OH is a chemical compound that has gained significant attention among scientific researchers due to its potential applications in various fields. This compound is a derivative of amino acid glycine and is commonly used in peptide synthesis. In

Scientific Research Applications

Peptide Synthesis

Fmoc-α-amino-D-Gly(Boc)-OH is primarily used in the synthesis of peptides, serving as a building block that allows for the specific assembly of peptide chains. The Fmoc group (fluorenylmethyloxycarbonyl) serves as a temporary protection for the amino group, preventing unwanted side reactions during the peptide chain assembly. The Boc (tert-butoxycarbonyl) group protects the side chains of amino acids, ensuring the correct sequence and structure of the peptide are maintained throughout the synthesis process. These protective groups are removed upon completion of the synthesis, revealing the desired peptide product. This methodology is critical for creating peptides with specific functions for research, including the study of protein interactions, enzymatic activity, and the development of therapeutic agents.

Impurities in Peptide Medicines

The significance of Fmoc-α-amino-D-Gly(Boc)-OH extends to its role in understanding and controlling impurities in peptide medicines. The control of peptide-related impurities is crucial for the safety and efficacy of peptide drugs. Impurities can arise during the synthesis process due to incomplete deprotection or side reactions. Understanding the role and behavior of compounds like Fmoc-α-amino-D-Gly(Boc)-OH in the synthesis process helps in identifying potential sources of impurities and in developing strategies to minimize these impurities in the final product. This is essential for ensuring the quality of peptide-based therapeutics and for meeting regulatory standards for pharmaceuticals (D'Hondt et al., 2014).

Advancements in Biosensors

Another application area for Fmoc-α-amino-D-Gly(Boc)-OH is in the development of biosensors. While not directly mentioned in the context of Fmoc-α-amino-D-Gly(Boc)-OH, the principles of peptide synthesis and modification play a role in creating biosensors. Peptides synthesized using compounds like Fmoc-α-amino-D-Gly(Boc)-OH can be used to create sensitive elements of biosensors, enabling the detection of specific biomolecules, ions, or pathogens. The specificity and sensitivity of these biosensors depend on the precise structure of the peptides used, highlighting the importance of advanced peptide synthesis methods in biosensor development (Wang et al., 2014).

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6/c1-22(2,3)30-21(28)24-18(19(25)26)23-20(27)29-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,12H2,1-3H3,(H,23,27)(H,24,28)(H,25,26)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCFKRJSLGKRNA-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-a-amino-D-Gly(Boc)-OH

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